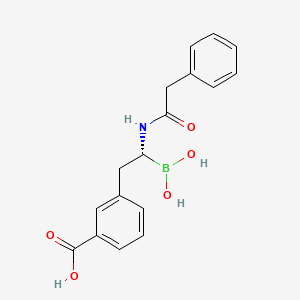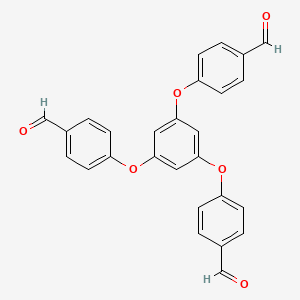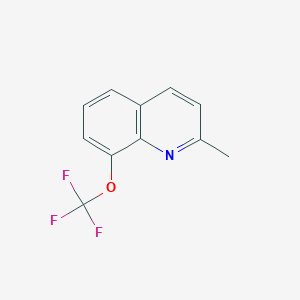
2-Methyl-8-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-(trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the use of a modified Doebner–von Miller reaction protocol. This method typically involves the reaction of aniline derivatives with acrolein in the presence of a strong acid catalyst . Another method includes transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and versatility .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that prioritize yield and cost-effectiveness. These methods may include continuous flow reactors and the use of recyclable catalysts to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, typically using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkylated or arylated quinoline derivatives.
Scientific Research Applications
2-Methyl-8-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
8-Trifluoromethoxyquinoline: Similar structure but without the methyl group at the 2-position, leading to variations in reactivity and applications.
Uniqueness: 2-Methyl-8-(trifluoromethoxy)quinoline is unique due to the combined presence of both the methyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which enhance its potential in various scientific and industrial applications .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-7-5-6-8-3-2-4-9(10(8)15-7)16-11(12,13)14/h2-6H,1H3 |
InChI Key |
IEOXPZFCARHDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(F)(F)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



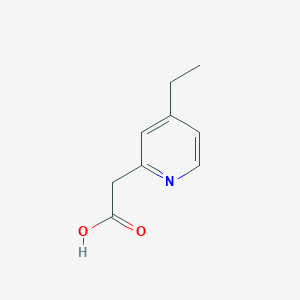

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

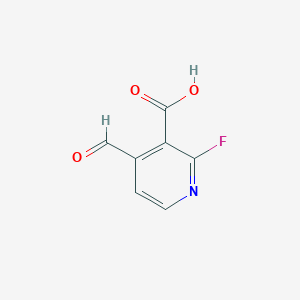
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
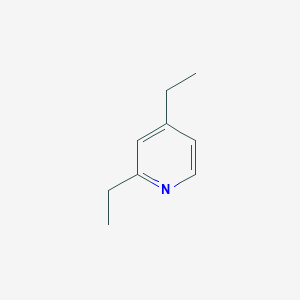
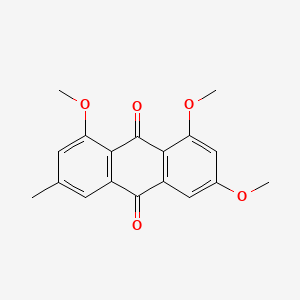
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
